molecular formula C10H25NO6P2 B11969710 [(Octylimino)bis(methylene)]bisphosphonic acid CAS No. 5995-31-3

[(Octylimino)bis(methylene)]bisphosphonic acid

Cat. No.: B11969710
CAS No.: 5995-31-3
M. Wt: 317.26 g/mol
InChI Key: YUABCDNZADIENZ-UHFFFAOYSA-N
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Description

[(Octylimino)bis(methylene)]bisphosphonic acid is a chemical compound with the molecular formula C10H25NO6P2. It is known for its unique structure, which includes an octyl group attached to an imino bis(methylene) bisphosphonic acid backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Octylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Octylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(Octylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids .

Scientific Research Applications

[(Octylimino)bis(methylene)]bisphosphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a bone resorption inhibitor.

    Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of [(Octylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of metal ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • [(Octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1)
  • This compound, potassium salt
  • This compound, sodium salt

Uniqueness

This compound is unique due to its specific structure, which includes an octyl group and bisphosphonic acid moieties. This structure imparts distinctive chemical properties, such as high binding affinity to metal ions and enzymes, making it valuable in various applications .

Properties

CAS No.

5995-31-3

Molecular Formula

C10H25NO6P2

Molecular Weight

317.26 g/mol

IUPAC Name

[octyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

YUABCDNZADIENZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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